7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Anticonvulsant drug discovery CNS drug development Structure-activity relationship

7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 477865-28-4) is a heterocyclic small molecule belonging to the 1,2,4-triazolo[1,5-a]pyrimidine (TZP) family, a privileged scaffold in medicinal chemistry and agrochemical research. The compound features a fused triazole-pyrimidine bicyclic core with a 2-chlorophenoxyethyl substituent at the 7-position and a primary amine at the 2-position, yielding a molecular formula of C₁₃H₁₂ClN₅O and a molecular weight of 289.72 g/mol.

Molecular Formula C13H12ClN5O
Molecular Weight 289.72
CAS No. 477865-28-4
Cat. No. B2415934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
CAS477865-28-4
Molecular FormulaC13H12ClN5O
Molecular Weight289.72
Structural Identifiers
SMILESCC(C1=CC=NC2=NC(=NN12)N)OC3=CC=CC=C3Cl
InChIInChI=1S/C13H12ClN5O/c1-8(20-11-5-3-2-4-9(11)14)10-6-7-16-13-17-12(15)18-19(10)13/h2-8H,1H3,(H2,15,18)
InChIKeyRQIHETACXYQPEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 477865-28-4): Core Chemical Identity and Class Context for Procurement Decisions


7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 477865-28-4) is a heterocyclic small molecule belonging to the 1,2,4-triazolo[1,5-a]pyrimidine (TZP) family, a privileged scaffold in medicinal chemistry and agrochemical research [1]. The compound features a fused triazole-pyrimidine bicyclic core with a 2-chlorophenoxyethyl substituent at the 7-position and a primary amine at the 2-position, yielding a molecular formula of C₁₃H₁₂ClN₅O and a molecular weight of 289.72 g/mol [2]. Its computed XLogP3-AA of 2.3, one hydrogen bond donor, and five hydrogen bond acceptors define a physicochemical profile consistent with cell-permeable, orally bioavailable small-molecule space [2]. The compound is commercially available at 98% purity from multiple suppliers for research use only .

Why Generic Substitution Fails for 7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine: The Ortho-Chloro Distinction


In-class substitution of 1,2,4-triazolo[1,5-a]pyrimidine derivatives without careful positional isomer consideration is unsound because the chlorine substitution pattern on the phenoxy ring profoundly influences target engagement, steric accessibility, and electronic distribution. The para-chloro analog—known as BTS 72664, (R)-7-[1-(4-chlorophenoxy)ethyl]-1,2,4-triazolo[1,5-a]pyrimidine—has demonstrated anticonvulsant activity with ED₅₀ values of 1.9 and 47.5 mg/kg p.o. in bicuculline- and maximal electroshock (MES)-induced convulsion models, respectively, and reached drug development candidate status [1]. The ortho-chloro isomer (CAS 477865-28-4) presents a fundamentally different spatial arrangement of the chlorine atom, which alters the molecule's dipole moment, conformational preferences, and potential for halogen bonding with biological targets. The additional 2-amine group further distinguishes this compound from the non-amine analog (CAS 477865-32-0), introducing a hydrogen bond donor that can critically alter solubility, metabolic stability, and target binding kinetics [2]. Blind interchange with the meta-chloro isomer (CAS 477865-76-2) or the unsubstituted phenoxy analog (CAS 477865-07-9) risks invalidating structure-activity relationship (SAR) conclusions and experimental reproducibility.

Quantitative Differentiation Evidence: 7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine vs. Closest Analogs


Chlorine Positional Isomerism: Ortho (2-Cl) vs. Para (4-Cl) Pharmacological Profile Divergence

The para-chloro positional isomer, BTS 72664 [(R)-7-[1-(4-chlorophenoxy)ethyl]-1,2,4-triazolo[1,5-a]pyrimidine], demonstrated anticonvulsant efficacy with ED₅₀ values of 1.9 mg/kg p.o. (bicuculline-induced) and 47.5 mg/kg p.o. (MES-induced) in rat models, and was advanced as a clinical development candidate for migraine and epilepsy [1]. No equivalent in vivo efficacy data are publicly available for the ortho-chloro isomer (CAS 477865-28-4), establishing a critical data gap that precludes assumption of comparable CNS activity. The ortho positioning of chlorine creates a sterically hindered environment around the phenoxy ether linkage, which may differentially affect target binding kinetics, metabolic stability, and off-target profiles relative to the para-substituted lead compound [2]. This compound therefore serves as a key SAR probe for interrogating the positional dependence of pharmacological activity in the triazolopyrimidine series.

Anticonvulsant drug discovery CNS drug development Structure-activity relationship

Physicochemical Differentiation: XLogP3-AA and Hydrogen Bonding Capacity vs. Unsubstituted Phenoxy Analog

The target compound (CAS 477865-28-4) possesses a computed XLogP3-AA of 2.3, identical to the meta-chloro isomer (CAS 477865-76-2, XLogP3-AA also 2.3) [1]. The unsubstituted phenoxy analog (CAS 477865-07-9, molecular weight 255.28 g/mol) lacks the chlorine atom and is estimated to have a lower XLogP3-AA of approximately 1.5–1.8, representing a meaningful lipophilicity difference of approximately 0.5–0.8 log units . This difference translates to an approximately 3- to 6-fold change in octanol-water partition coefficient, which can significantly affect membrane permeability, plasma protein binding, and tissue distribution [2]. Furthermore, the target compound retains one hydrogen bond donor (2-amine) and five hydrogen bond acceptors, whereas the non-amine analog (CAS 477865-32-0) lacks the primary amine donor, reducing its capacity for specific hydrogen bonding interactions with biological targets [1].

Physicochemical profiling Lipophilicity optimization Medicinal chemistry design

2-Amine Functional Handle: Synthetic Derivatization Advantage vs. Non-Amine Analog

The primary amine at the 2-position of the triazolopyrimidine core provides a versatile synthetic handle for further derivatization—including amide coupling, sulfonamide formation, reductive amination, and urea synthesis—that is absent in the non-amine analog 7-[1-(2-chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 477865-32-0) . The 2-amino-1,2,4-triazolo[1,5-a]pyrimidine substructure is a recognized pharmacophoric element in numerous bioactive compounds, including Plk1 inhibitors, PDE2 inhibitors, and antimicrobial agents [1]. The 2-amine can also serve as a linker attachment point for bioconjugation strategies (e.g., fluorescent tagging, biotinylation, or PROTAC design) without disrupting the core scaffold's target engagement properties [2]. Commercial availability at 98% purity (Leyan, Catalog No. 1629614) with the amine intact provides a reliable starting point for medicinal chemistry campaigns .

Synthetic chemistry Derivatization Chemical biology probe design

Computed Molecular Properties: Rotatable Bond Count and Topological Polar Surface Area vs. Meta-Chloro Isomer

Both the ortho-chloro (CAS 477865-28-4) and meta-chloro (CAS 477865-76-2) isomers share identical molecular formula (C₁₃H₁₂ClN₅O), molecular weight (289.72 g/mol), XLogP3-AA (2.3), hydrogen bond donor count (1), hydrogen bond acceptor count (5), and rotatable bond count (3) [1]. However, the ortho positioning of the chlorine atom introduces steric hindrance adjacent to the phenoxy ether oxygen, which is expected to restrict conformational freedom around the O–C(ethyl) bond to a greater degree than in the meta isomer [2]. This conformational restriction may manifest as differential entropic contributions to target binding free energy, altered metabolic soft-spot accessibility, and distinct solid-state properties (melting point, crystallinity). The topological polar surface area (TPSA), while computationally similar between isomers, may translate to different effective polarities in biological membranes due to the intramolecular electronic effects of ortho chlorine [3].

Molecular modeling Drug-likeness Computational chemistry

Optimal Research and Industrial Application Scenarios for 7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine


CNS Drug Discovery SAR Campaigns Targeting Triazolopyrimidine-Based Anticonvulsant or Antimigraine Agents

For medicinal chemistry teams investigating the positional isomer dependence of anticonvulsant activity within the triazolopyrimidine series, this compound serves as the essential ortho-chloro comparator to BTS 72664 (para-chloro lead, ED₅₀ = 1.9–47.5 mg/kg p.o.). Procurement enables head-to-head in vivo efficacy comparison in MES and bicuculline seizure models, as well as comparative pharmacokinetic profiling to determine if ortho substitution improves brain penetration, metabolic stability, or therapeutic index relative to the para-chloro development candidate [1].

Chemical Biology Probe Development Requiring 2-Amine Functionalization for Bioconjugation

The primary amine at the 2-position of the triazolopyrimidine core enables covalent attachment of fluorescent reporters, affinity tags (biotin), or E3 ligase ligands (for PROTAC design) without modifying the 7-position phenoxyethyl pharmacophore. This compound is the preferred scaffold for target engagement studies where the chlorophenoxyethyl moiety is hypothesized to drive target recognition, and the 2-amine serves as a site for linker installation—a capability not offered by the non-amine analog (CAS 477865-32-0) .

Antimicrobial or Antifungal Lead Generation Utilizing Halogenated Triazolopyrimidine Libraries

Triazolopyrimidine derivatives, including chlorophenoxy-substituted analogs, have demonstrated antimicrobial and antifungal properties in preliminary screening [2]. The ortho-chloro isomer provides a structurally distinct member of a positional scanning library (ortho, meta, para) for minimum inhibitory concentration (MIC) determination against bacterial and fungal panels. The 2-amine group further allows for rapid diversification to explore substituent effects on antimicrobial potency and selectivity [3].

Computational Chemistry and QSAR Model Validation with Experimental Physicochemical Data

With a computed XLogP3-AA of 2.3, this compound fills a specific lipophilicity niche within triazolopyrimidine chemical space. Quantitative structure-activity relationship (QSAR) models for membrane permeability, CYP450 inhibition, or hERG liability require experimental validation compounds spanning defined property ranges; this compound, alongside the unsubstituted phenoxy (XLogP3-AA ~1.5–1.8) and para-chloro (XLogP3-AA ~2.3) analogs, provides a systematic lipophilicity and electronic parameter gradient for model training and prospective validation [4].

Quote Request

Request a Quote for 7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.